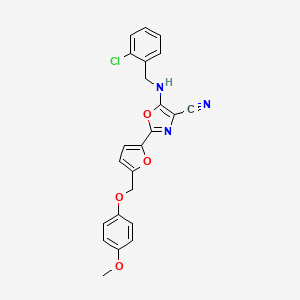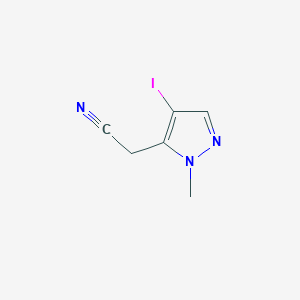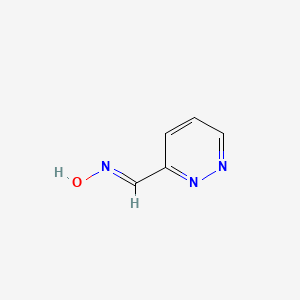
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is also known by its chemical name, OPAQ.
Aplicaciones Científicas De Investigación
Metabolic Studies
Acetaminophen, a widely recognized analgesic, has been subject to extensive metabolic studies. High-resolution anion-exchange separation techniques have revealed a spectrum of metabolites in human samples, including conjugated forms like glucuronide and sulfate conjugates, highlighting the drug's complex metabolic pathways. This research sheds light on the intricate processes of drug metabolism in the human body, contributing to a deeper understanding of pharmacokinetics (Mrochek et al., 1974).
Hepatotoxicity Insights
Research has shown a potential link between recommended doses of acetaminophen and mild hepatitis, particularly in individuals with a constitutionally enhanced cytochrome P450 system activity. This suggests a genetic predisposition to drug-induced liver injury, emphasizing the importance of personalized medicine in ensuring drug safety (Grieco et al., 2008).
Cellular Impact and Toxicity
Studies on the mechanisms of acetaminophen-induced cell death in primary human hepatocytes indicate a dose-dependent hepatocyte necrosis correlated with clinical liver injury after overdose. Research highlights the role of cellular components like glutathione, and the involvement of pathways such as JNK activation in the progression of injury, providing valuable insights into the cellular impact and potential therapeutic targets for drug-induced liver damage (Xie et al., 2014).
Pharmacokinetic and Pharmacogenetic Considerations
The pharmacokinetics of acetaminophen have been extensively studied, revealing age and sex as significant factors affecting drug metabolism. For instance, elderly patients show different pharmacokinetic profiles compared to younger individuals, highlighting the necessity for age-specific dosing and monitoring. Moreover, genetic factors like polymorphism in the UGT1A9 gene have been associated with variability in acetaminophen metabolism, underlining the importance of pharmacogenetics in personalized medicine (Liukas et al., 2011; Linakis et al., 2018).
Oxidative Stress and Antioxidant Capacity
The involvement of acetaminophen in oxidative stress has been a subject of study, with investigations into its effect on serum paraoxonase and arylesterase activities, and lipid hydroperoxide levels. This research provides insights into the drug's influence on oxidative stress markers, contributing to our understanding of its broader biological effects (Karadas et al., 2014).
Propiedades
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(22-15-7-10-17-8-3-1-4-9-17)16-24-21(26)14-13-19(23-24)18-11-5-2-6-12-18/h1-6,8-9,11-14H,7,10,15-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBQEAPJUZJVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![6-(3,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2647602.png)
![3-amino-4-(3,4-dimethoxyphenyl)-6-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2647603.png)
![N-Methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2647604.png)
![6-chloro-N2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]pyridine-2,5-dicarboxamide](/img/structure/B2647605.png)
![N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide](/img/structure/B2647608.png)


![Methyl 5-(((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2647616.png)

